3-Bromo-3,4-dihydroquinolin-2(1H)-one CAS number
3-Bromo-3,4-dihydroquinolin-2(1H)-one CAS number
An In-Depth Technical Guide to 3-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 1131594-73-4): Synthesis, Mechanisms, and Pharmaceutical Applications
Executive Summary
In the landscape of modern medicinal chemistry, functionalized quinolinone derivatives serve as privileged scaffolds for a wide array of neuropharmacological and cardiovascular agents. Among these, 3-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 1131594-73-4) emerges as a critical electrophilic intermediate. Characterized by its reactive α-bromo lactam moiety, this compound is indispensable for the downstream synthesis of complex Active Pharmaceutical Ingredients (APIs), including NR2B receptor antagonists and atypical antipsychotics[1].
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthesis methodologies, and downstream applications of 3-Bromo-3,4-dihydroquinolin-2(1H)-one, designed specifically for researchers and drug development professionals.
Physicochemical Properties & Structural Analysis
The utility of 3-Bromo-3,4-dihydroquinolin-2(1H)-one stems from its precise molecular architecture. The bromine atom at the C-3 (alpha) position is highly activated due to the adjacent carbonyl group of the lactam ring. This alpha-halo amide structure makes the C-3 carbon highly susceptible to nucleophilic attack (SN2 mechanisms), enabling rapid derivatization.
To ensure reproducibility in synthetic workflows, standardizing the quantitative specifications of the starting material is paramount. Table 1 summarizes the critical physicochemical data required for stoichiometric calculations and quality control[2].
Table 1: Physicochemical Specifications of 3-Bromo-3,4-dihydroquinolin-2(1H)-one
| Property | Value | Analytical Significance |
| CAS Number | 1131594-73-4 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C9H8BrNO | Dictates elemental composition and mass balance. |
| Molecular Weight | 226.07 g/mol | Essential for precise stoichiometric scaling in API synthesis. |
| Standard Purity | ≥ 95.0% | Required threshold to prevent side-reactions in cross-coupling[2]. |
| Appearance | Solid | Visual indicator of crude vs. recrystallized state. |
| Electrophilic Center | C-3 (α-position) | Primary site for nucleophilic substitution and derivatization. |
Synthesis Methodology: Controlled α-Bromination
The synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one is typically achieved via the direct electrophilic α-bromination of 3,4-dihydroquinolin-2(1H)-one. The choice of brominating agent and reaction conditions is critical to prevent over-bromination or unwanted aromatic substitution.
Causality in Experimental Design
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Reagent Selection (NBS vs. Br2): N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2) because NBS provides a controlled, low steady-state concentration of reactive bromine[3]. This minimizes the risk of electrophilic aromatic substitution on the benzene ring and strongly favors alpha-bromination at the lactam.
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Temperature Control: The reaction is initiated at 0°C to suppress radical pathways (which could lead to benzylic bromination at C-4) and strictly enforce an ionic enolization-driven mechanism[3].
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Solvent Dynamics: Aprotic solvents like acetonitrile or halogenated solvents like chloroform are utilized to stabilize the polar transition states without reacting with the electrophilic bromine species[3].
Step-by-Step Protocol: Synthesis and Self-Validation
Step 1: Enolization and Preparation Dissolve 10.0 mmol of 3,4-dihydroquinolin-2(1H)-one in 30 mL of anhydrous acetonitrile under an inert nitrogen atmosphere. Stir the mixture until complete dissolution is achieved.
Step 2: Electrophilic Bromination Cool the reaction flask to 0°C using an ice-water bath. Slowly add 10.5 mmol (1.05 equivalents) of N-Bromosuccinimide (NBS) in small portions over 15 minutes.
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Self-Validation Checkpoint: The slight molar excess of NBS ensures complete conversion while minimizing di-bromination. The low temperature prevents thermal runaway and radical initiation.
Step 3: Reaction Propagation Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20-25°C). Stir for 2 to 3 hours.
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Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is deemed complete when the starting material spot is entirely consumed.
Step 4: Quenching and Phase Separation Concentrate the reaction mixture under reduced pressure to remove the majority of the acetonitrile. Redissolve the resulting crude residue in 50 mL of Dichloromethane (DCM). Wash the organic layer sequentially with distilled water (2 x 30 mL) and saturated aqueous NaCl (brine, 30 mL).
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Causality: The byproduct of NBS is succinimide, which is highly water-soluble. The aqueous washes efficiently partition the succinimide away from the target brominated product, which remains in the DCM layer.
Step 5: Drying and Purification Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent in vacuo. Purify the crude solid via recrystallization from ethanol or silica gel flash chromatography to yield pure 3-Bromo-3,4-dihydroquinolin-2(1H)-one[2]. Validate the final structure via 1H-NMR (noting the characteristic shift of the C-3 proton) and HPLC (targeting >95% purity)[2].
Synthesis and purification workflow of 3-Bromo-3,4-dihydroquinolin-2(1H)-one.
Pharmaceutical Applications & Derivatization Pathways
The primary value of 3-Bromo-3,4-dihydroquinolin-2(1H)-one lies in its role as a versatile building block. The C-3 bromine acts as an excellent leaving group, paving the way for the synthesis of diverse therapeutic agents.
Synthesis of NR2B Receptor Antagonists
Nucleophilic substitution of the C-3 bromine with various primary or secondary amines yields 3-amino-3,4-dihydroquinolin-2(1H)-one derivatives. These functionalized quinolinones are extensively documented as potent antagonists of the NMDA NR2B receptor[1]. Such compounds are critical in the research and treatment of neurological disorders, including traumatic brain injury, Parkinson's disease, and severe depression[1].
Dehydrobromination to Quinolin-2(1H)-ones
Treatment of 3-Bromo-3,4-dihydroquinolin-2(1H)-one with a strong, non-nucleophilic base (e.g., DBU or potassium tert-butoxide) triggers an E2 elimination reaction. This dehydrobromination yields the fully unsaturated quinolin-2(1H)-one core, a structural motif found in numerous FDA-approved drugs, including the antipsychotic aripiprazole and the vasodilator cilostazol.
Palladium-Catalyzed Cross-Coupling
The alpha-bromo lactam can also participate in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) under highly optimized conditions, allowing for the installation of aryl or alkyl groups directly at the C-3 position.
Downstream derivatization pathways of 3-Bromo-3,4-dihydroquinolin-2(1H)-one in drug discovery.
Quality Control and Analytical Validation
To ensure the integrity of the synthesized 3-Bromo-3,4-dihydroquinolin-2(1H)-one, a rigorous, self-validating analytical framework must be employed:
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High-Performance Liquid Chromatography (HPLC): Utilized to verify that the purity exceeds the 95.0% threshold required for pharmaceutical intermediates[2]. Impurities such as unreacted starting material or di-brominated byproducts must be quantified.
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Nuclear Magnetic Resonance (NMR): 1H-NMR is critical for structural confirmation[2]. The successful incorporation of the bromine atom is validated by the disappearance of the C-3 methylene protons and the appearance of a distinct methine proton shifted downfield due to the deshielding effect of the electronegative bromine.
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Mass Spectrometry (LC-MS): Confirms the molecular weight (226.07 g/mol ) and the characteristic 1:1 isotopic isotopic pattern (M and M+2 peaks) indicative of a single bromine atom[2].
References
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3-BroMo-3,4-dihydroquinolin-2(1H)-one - ChemBK Source: ChemBK Chemical Database URL:[Link]
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Ethylone patented technology retrieval search results (NR2B receptor antagonists) Source: Patsnap Eureka URL:[Link]
